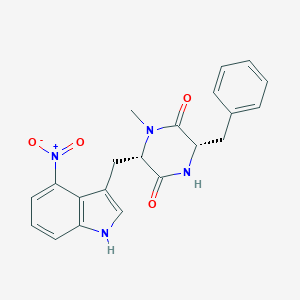
Thaxtomin C
Vue d'ensemble
Description
Thaxtomin C is an organonitrogen and organooxygen compound . It is functionally related to an alpha-amino acid . It is a natural product found in Streptomyces ipomoeae, Streptomyces scabiei, and Streptomyces albus .
Synthesis Analysis
The total synthesis of Thaxtomin C and its analogues has been presented in a study . The study indicated that the 4-nitro indole fragment is essential for phytotoxicity, while benzyl and m-hydroxybenzyl substituents on the diketopiperazine ring are favorable for the efficacy . The N-methylations on indole and diketopiperazine show weak influence on the herbicidal activities .
Molecular Structure Analysis
The molecular formula of Thaxtomin C is C21H20N4O4 . The IUPAC name is (3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione . The InChI is InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 .
Chemical Reactions Analysis
Thaxtomin C is synthesized through multiple steps of unusual enzymatic reactions . The reactions follow a preferred order, with the 4-nitro indole fragment being essential for phytotoxicity .
Physical And Chemical Properties Analysis
The molecular weight of Thaxtomin C is 392.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass is 392.14845513 g/mol and the Monoisotopic Mass is also 392.14845513 g/mol . The Topological Polar Surface Area is 111 Ų .
Applications De Recherche Scientifique
Herbicidal Activities and Plant Pathogenicity
Synthesis and Biological Evaluations of Thaxtomin Analogues : This study showcases the total synthesis of thaxtomin C and its analogues, highlighting their potential as herbicides. The research demonstrates that thaxtomin C and its variants are effective against several weed species and exhibit moderate protoporphyrinogen oxidase enzyme inhibition. These compounds also show promising crop-selective properties and a broad range of antifungal activities (Zhang et al., 2015).
Thaxtomin A Affects Cell Wall Genes and Composition in Arabidopsis Thaliana : Although focusing on thaxtomin A, this study provides insights into the broader thaxtomin group, including thaxtomin C. Thaxtomin A, similar to thaxtomin C, inhibits cellulose synthesis in plants, alters cell wall composition, and triggers defense responses in Arabidopsis thaliana seedlings (Bischoff et al., 2009).
High-Yield Production of Thaxtomins : This paper discusses the production of thaxtomin A in a nonpathogenic Streptomyces strain, which is relevant for thaxtomin C as well. The high-yield production method fosters the agricultural application of thaxtomins due to their potent herbicidal activity (Jiang et al., 2018).
Cellular and Molecular Mechanisms
Thaxtomin A Induces Programmed Cell Death in Arabidopsis Cells : This research, although focused on thaxtomin A, sheds light on the mechanism of action likely shared with thaxtomin C. It demonstrates that thaxtomin A induces a form of programmed cell death in plant cells, which is not typical of a hypersensitive response but linked to changes in cell wall composition (Duval et al., 2005).
Plant Cell Growth and Ion Flux Responses to Thaxtomin A : This study provides insights into the early signaling events associated with thaxtomin toxicity, relevant for understanding thaxtomin C's effects. Thaxtomin A causes rapid and significant shifts in ion fluxes across the plasma membrane of plant tissues, suggesting a potential interaction with plasma membrane auxin receptors (Tegg et al., 2005).
Biosynthesis and Structural Insights
4‐Nitrotryptophan in Thaxtomin A Biosynthesis : This research, important for understanding thaxtomin C as well, identifies 4‐nitrotryptophan as an intermediate in thaxtomin A biosynthesis. It reveals the novel substrate for non‐ribosomal peptide synthetases, which is crucial in the biosynthesis pathway (Johnson et al., 2009).
De Novo Biosynthesis of Non‐Natural Thaxtomin Phytotoxins : This paper discusses the engineered biosynthesis of thaxtomins, including thaxtomin C, in a heterologous host Streptomyces albus. This approach demonstrates the potential for structural diversification of thaxtomins, important for developing stable derivatives for agricultural use (Winn et al., 2018).
Cytochrome P450-catalysed L-tryptophan Nitration in Thaxtomin Phytotoxin Biosynthesis : This study provides crucial insights into the biosynthesis of the nitro group in thaxtomins, including thaxtomin C. It reveals that the cytochrome P450 TxtE catalyzes L-tryptophan nitration, a critical step in the biosynthesis pathway (Barry et al., 2012).
Mécanisme D'action
Target of Action
Thaxtomin C primarily targets cellulose synthase , an enzyme crucial for the synthesis of cellulose in plant cell walls . Cellulose is a major structural component of the plant cell wall, providing rigidity and strength.
Mode of Action
Thaxtomin C interacts with cellulose synthase by binding to the enzyme, thereby inhibiting its activity . This inhibition disrupts the synthesis of cellulose, leading to weakened cell walls. As a result, plant cells become more susceptible to damage and less able to maintain their structural integrity .
Biochemical Pathways
The inhibition of cellulose synthase by Thaxtomin C affects the cell wall biosynthesis pathway . This disruption leads to a cascade of downstream effects, including impaired cell wall formation, reduced cell expansion, and ultimately, cell death. The compromised cell walls also make the plant more vulnerable to pathogen invasion .
Pharmacokinetics
It is known that thaxtomin c is produced by the bacteriumStreptomyces scabies and is secreted into the soil, where it can be absorbed by plant roots . Its bioavailability is influenced by soil composition, pH, and microbial activity .
Action Environment
Environmental factors significantly influence the efficacy and stability of Thaxtomin C. Soil pH, temperature, and moisture levels can affect the stability and activity of Thaxtomin C . Additionally, the presence of other soil microorganisms can impact its degradation and bioavailability. For instance, higher microbial activity can lead to faster degradation of Thaxtomin C, reducing its effectiveness .
Orientations Futures
Thaxtomin phytotoxins, including Thaxtomin C, are a group of nitrated diketopiperazines produced by the potato common scab-causing pathogen Streptomyces scabies and other actinobacterial plant pathogens . They represent a unique class of microbial natural products with distinctive structural features and promising herbicidal activity . Future research could focus on the rational generation of novel Thaxtomin analogues for the development of potent herbicidal agents .
Propriétés
IUPAC Name |
(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWBAHUWORDTI-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thaxtomin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



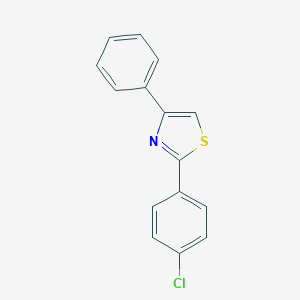
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)

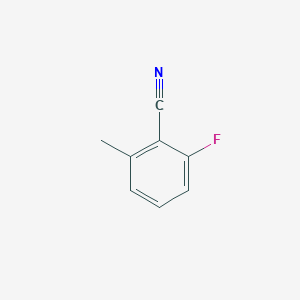

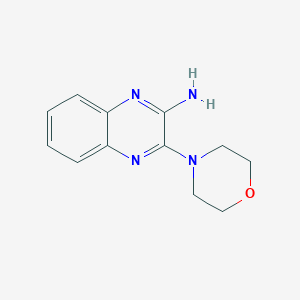
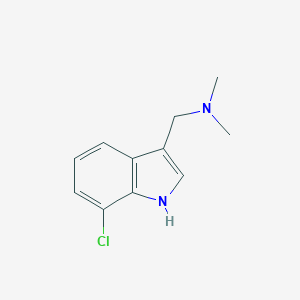
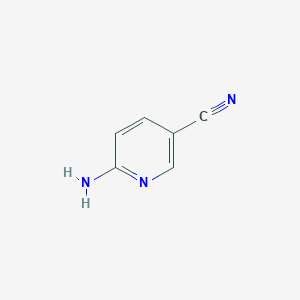
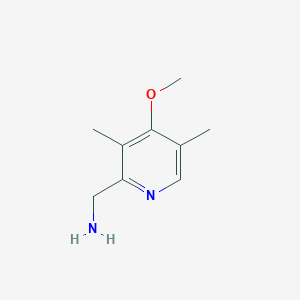
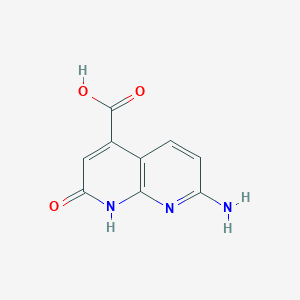
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

